Cas no 251322-42-6 (1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole)

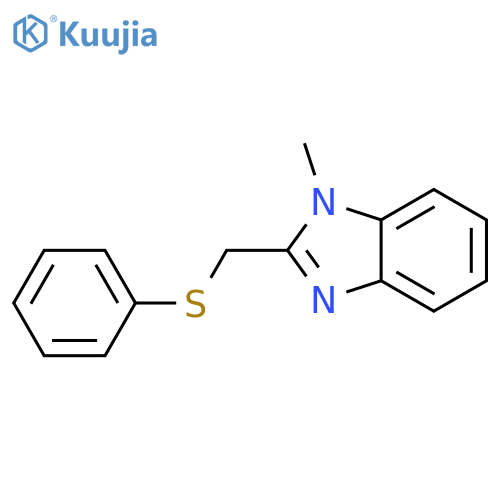

251322-42-6 structure

商品名:1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole

CAS番号:251322-42-6

MF:C15H14N2S

メガワット:254.350061893463

CID:5447057

1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 1-methyl-2-(phenylsulfanylmethyl)benzimidazole

- 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole

-

- インチ: 1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3

- InChIKey: UNOWOXBKIMHQMQ-UHFFFAOYSA-N

- ほほえんだ: C1(CSC2=CC=CC=C2)N(C)C2=CC=CC=C2N=1

1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3020-0001-5mg |

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |

251322-42-6 | 90%+ | 5mg |

$69.0 | 2023-08-13 | |

| Life Chemicals | F3020-0001-4mg |

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |

251322-42-6 | 90%+ | 4mg |

$66.0 | 2023-08-13 | |

| Life Chemicals | F3020-0001-40mg |

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |

251322-42-6 | 90%+ | 40mg |

$140.0 | 2023-08-13 | |

| Life Chemicals | F3020-0001-3mg |

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |

251322-42-6 | 90%+ | 3mg |

$63.0 | 2023-08-13 | |

| Life Chemicals | F3020-0001-25mg |

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |

251322-42-6 | 90%+ | 25mg |

$109.0 | 2023-08-13 | |

| Life Chemicals | F3020-0001-50mg |

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |

251322-42-6 | 90%+ | 50mg |

$160.0 | 2023-08-13 | |

| Life Chemicals | F3020-0001-5μmol |

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |

251322-42-6 | 90%+ | 5μmol |

$63.0 | 2023-08-13 | |

| Life Chemicals | F3020-0001-1mg |

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |

251322-42-6 | 90%+ | 1mg |

$54.0 | 2023-08-13 | |

| Life Chemicals | F3020-0001-2mg |

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |

251322-42-6 | 90%+ | 2mg |

$59.0 | 2023-08-13 | |

| Life Chemicals | F3020-0001-20μmol |

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |

251322-42-6 | 90%+ | 20μmol |

$79.0 | 2023-08-13 |

1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

251322-42-6 (1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole) 関連製品

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 68551-17-7(Isoalkanes, C10-13)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量